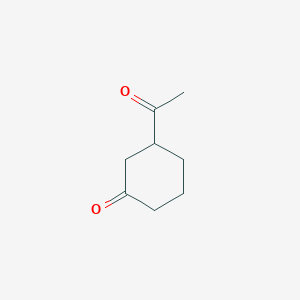

3-Acetylcyclohexanone

Description

Significance as a Key Synthon and Building Block

The utility of 3-acetylcyclohexanone stems from its role as a privileged building block for constructing a variety of carbocyclic and heterocyclic compounds. ulb.ac.begre.ac.uk As a 1,3-dicarbonyl compound, its high reactivity makes it a suitable precursor for creating bicyclic or polycyclic condensed heterocycles. researchgate.net Chemists utilize it as a key starting material for the synthesis of important molecular frameworks, including pyridines, dihydropyridines, and cyclohexenones. ulb.ac.be Its versatility is further demonstrated in its application for producing fused heterocyclic systems such as tetrahydroindazoles and tetrahydroisoquinolines. acs.orgmdpi.com The compound's ability to participate in a range of chemical transformations has solidified its status as a fundamental tool in the synthetic chemist's arsenal. cymitquimica.comsolubilityofthings.com

Evolution of Academic Inquiry and Research Perspectives

Academic interest in this compound dates back to at least the mid-20th century, with early research focusing on its fundamental synthesis and reactivity. chemicalbook.com Classical synthetic approaches, such as the Stork enamine reaction, became standard methods for its preparation. chegg.comscribd.com Over time, the focus of research has broadened significantly. Investigations into its keto-enol tautomerism have provided deep insights into its structural dynamics and reactivity in different solvent environments. acs.org More recently, the evolution of synthetic chemistry has driven the development of more efficient and environmentally friendly methods for its synthesis. These include one-pot procedures that offer high yields and purity with reduced reaction times and energy consumption, as well as microwave-assisted techniques that align with the principles of green chemistry. mdpi.comgoogle.com Concurrently, the application of this compound has expanded into more sophisticated areas of organic synthesis, including its use as a key component in annulation reactions, multicomponent reactions, and the synthesis of biologically active heterocyclic compounds. acs.orgresearchgate.netwhiterose.ac.ukmasterorganicchemistry.com

Structure

3D Structure

Properties

IUPAC Name |

3-acetylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRIYGBWEZZVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465337 | |

| Record name | 3-acetylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15040-97-8 | |

| Record name | 3-acetylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to 3 Acetylcyclohexanone

Traditional Laboratory Syntheses

The laboratory-scale synthesis of 3-Acetylcyclohexanone can be achieved through several established chemical transformations. These methods leverage foundational reactions in organic chemistry, adapted for the specific construction of the 1,3-dicarbonyl moiety on a cyclohexane (B81311) ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, can be adapted for the acylation of non-aromatic substrates like alkenes. wikipedia.orgmasterorganicchemistry.com The synthesis of a precursor to this compound can be achieved through a process analogous to the Darzens–Nenitzescu synthesis of ketones, which involves the acylation of an alkene. wikipedia.org In this approach, a cyclohexene (B86901) derivative is reacted with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Formation of the Acylium Ion : The Lewis acid catalyst (AlCl₃) reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. byjus.com

Electrophilic Attack : The acylium ion attacks the double bond of the cyclohexene ring. This forms a carbocation intermediate. stackexchange.commt.com

Deprotonation : A base removes a proton from the intermediate, leading to the formation of an α,β-unsaturated ketone, methylcyclohexenylketone. wikipedia.org This product can then be further processed or reduced to yield the saturated this compound.

While traditionally requiring stoichiometric amounts of the Lewis acid catalyst, variations have been developed that utilize catalytic amounts, making the process more efficient and cost-effective. nih.gov The choice of solvent and temperature is critical to minimize side reactions.

Oxidative Cleavage Pathways from Precursors

Oxidative cleavage provides a powerful method for synthesizing dicarbonyl compounds from more complex precursors. A notable route to this compound involves the electrochemical oxidative decarboxylation of a specifically designed malonic acid derivative. ulb.ac.be This method demonstrates high efficiency and yield under mild conditions. ulb.ac.be

The synthesis begins with the Michael addition of an acetyl anion equivalent to cyclohexenone, followed by the introduction of a malonic ester group. The resulting malonic acid derivative is then subjected to electrochemical oxidation. ulb.ac.be This process, conducted in an undivided cell with graphite (B72142) electrodes, smoothly converts the precursor into the desired this compound. ulb.ac.be

| Parameter | Details | Yield (%) | Reference |

| Precursor | Cyclohexanone-bearing malonic acid | 83% | ulb.ac.be |

| Method | Electrochemical Oxidative Decarboxylation | 83% | ulb.ac.be |

| Electrodes | Graphite | 83% | ulb.ac.be |

| Solvent | Methanol | 83% | ulb.ac.be |

| Conditions | Room Temperature, No additional supporting electrolyte | 83% | ulb.ac.be |

Other oxidative cleavage methods, such as the reaction of cyclic ketones with hydrogen peroxide in an alkaline solution, typically lead to the formation of dicarboxylic acids by breaking the ring. beilstein-journals.orgresearchgate.net However, carefully chosen substrates and conditions, like the electrochemical approach, allow for the targeted synthesis of diketones. ulb.ac.be

Enamine-Mediated Synthetic Protocols

The Stork enamine synthesis is a widely recognized and effective method for the α-alkylation and α-acylation of ketones. openstax.orgchemistrysteps.com It is important to note that the direct acylation of an enamine derived from cyclohexanone (B45756) leads specifically to 2-acetylcyclohexanone (B32800) , a β-diketone, rather than the 3-substituted isomer. ucla.edu This regioselectivity is a defining feature of the reaction's mechanism. The process occurs in three main stages: enamine formation, acylation, and hydrolysis. openstax.orgscribd.com

The first step is the acid-catalyzed reaction of a ketone (cyclohexanone) with a secondary amine, such as pyrrolidine (B122466) or morpholine, to form an enamine. jst.go.jp The reaction proceeds via a hemiaminal intermediate, which then dehydrates to yield the enamine. numberanalytics.com

The nucleophilicity of the resulting enamine is a consequence of p-π conjugation, where the lone pair of electrons on the nitrogen atom is delocalized into the C=C double bond. chemistrysteps.comscripps.edu This electron donation polarizes the double bond, making the β-carbon atom nucleophilic and capable of attacking electrophiles like acetyl chloride. jst.go.jp

Achieving high yields in the Stork acylation requires careful optimization of the reaction conditions. Key factors include the removal of water during enamine formation, the choice of catalyst, and temperature control. numberanalytics.com The final product, 2-acetylcyclohexanone, is obtained after the hydrolysis of the intermediate iminium salt, which is formed during the acylation step. chemistrysteps.com

| Parameter | Optimization Strategy | Effect | References |

| Water Removal | Azeotropic distillation with a Dean-Stark apparatus. | Drives the enamine formation equilibrium towards the product. | researchgate.net |

| Catalyst | p-Toluenesulfonic acid; KSF clay. | Acid catalysis is necessary for enamine formation; clay catalysts allow for one-pot reactions without isolating the enamine. | researchgate.netresearchgate.net |

| Temperature | Refluxing solvent (e.g., Toluene); controlled acylation temperature. | Higher temperatures favor enamine formation but can increase side reactions if not controlled during acylation. | scripps.edunumberanalytics.com |

| Reaction Time | Extended reflux (e.g., >3 hours). | Insufficient reflux time leads to incomplete enamine formation and low overall yields. | |

| Conditions | Anhydrous conditions. | Prevents premature hydrolysis of the sensitive enamine intermediate. | numberanalytics.com |

Formation and Reactivity of Enamine Intermediates

Cope Rearrangement Strategies for Ring Formation

The Cope rearrangement is a ucla.eduucla.edu-sigmatropic rearrangement of a 1,5-diene. libretexts.orgmasterorganicchemistry.com A powerful variant, the oxy-Cope rearrangement, utilizes a 1,5-dien-3-ol as the starting material. wikipedia.org The thermal or base-catalyzed rearrangement of this precursor leads to the formation of an enol, which subsequently tautomerizes to a stable unsaturated carbonyl compound. libretexts.orgwikipedia.org This provides a strategic route for constructing cyclic ketone frameworks.

The anionic oxy-Cope rearrangement, where the hydroxyl proton is removed by a base (e.g., potassium hydride) prior to rearrangement, dramatically accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org This allows the reaction to proceed under much milder conditions, often at room temperature or below. masterorganicchemistry.com

To synthesize a precursor for this compound, a strategy could involve an appropriately substituted cyclohexanol (B46403) derivative that contains a 1,5-diene framework. An anionic oxy-Cope rearrangement would stereospecifically create a new C-C bond and establish the ketone functionality on the ring after tautomerization of the resulting enolate. umich.edugla.ac.uk The driving force for this irreversible reaction is the formation of the stable enolate, which is then protonated during workup to yield the final ketone. wikipedia.org

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided new pathways for the production of this compound and its derivatives. These methods often employ novel technologies and catalytic systems to achieve higher yields and selectivities.

Electrochemical Oxidative Decarboxylation Methods

A notable advanced method for synthesizing this compound involves the electrochemical oxidative decarboxylation of 2-methyl-2-(3-oxocyclohexyl)malonic acid. ulb.ac.be This process uses an electric current to facilitate the removal of carboxyl groups, offering a clean and efficient alternative to traditional chemical oxidizing agents. ulb.ac.begre.ac.uk In one reported synthesis, this electrochemical approach yielded this compound as a colorless liquid with an 83% yield. ulb.ac.begre.ac.uk This method is part of a broader strategy for creating diketones, ketoesters, and tetraketones from disubstituted malonic acid derivatives, demonstrating good to excellent yields ranging from 68% to 91%. ulb.ac.be

The starting material, 2-methyl-2-(3-oxocyclohexyl)malonic acid, can be prepared from dimethyl 2-methyl-2-(3-oxocyclohexyl)malonate. ulb.ac.be The electrochemical reaction itself is tolerant of various functional groups, making it a versatile tool in organic synthesis. ulb.ac.be

Stereoselective Synthetic Pathways to this compound Derivatives

The development of stereoselective methods allows for the synthesis of specific stereoisomers of this compound derivatives, which is crucial for applications where chirality is important. One approach involves the Lewis acid-mediated cycloaddition of 1,8-bis(trimethylsilyl)-2,6-octadiene to ketals. academie-sciences.fr While this particular study led to an unexpected retro-Claisen condensation and an anti-Markovnikov addition, it highlights the potential for complex, stereocontrolled transformations to access cyclohexanone frameworks. academie-sciences.fr

Another strategy involves the highly regio- and stereoselective addition of 1,3-diketones to internal alkynes catalyzed by a cationic iridium complex. acs.org Although not directly producing this compound itself, this method provides a template for creating substituted cyclohexenone systems with high precision, which could be adapted for the synthesis of its derivatives. acs.org The reaction of 1-phenyl-1-propyne (B1211112) with acetylacetone, for instance, yields the corresponding adduct in enol form under neutral conditions. acs.org

Continuous Flow Chemistry Applications in this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. whiterose.ac.ukunige.it While specific examples detailing the continuous flow synthesis of this compound are not prevalent in the reviewed literature, the industrial production of its derivatives, such as 2-acetyl-4-(propan-2-yl)cyclohexan-1-one, is suggested to involve continuous flow processes to boost reaction efficiency and yield. The use of microfluidic photoreactors in other complex syntheses demonstrates the potential for scaling up photochemical reactions in a continuous flow setup, a principle that could be applied to relevant synthetic steps for this compound. acs.org Flow chemistry is particularly beneficial for handling hazardous reagents and reactions, as it minimizes the volume of reactive intermediates at any given time. unige.it

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.comwordpress.comcore.ac.uk These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

Utilization of Sustainable Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of benign solvents or, ideally, solvent-free conditions. Research has shown that the bromination of 2-acetylcyclohexanone can be carried out quantitatively under solvent-free conditions using N-bromosuccinimide, yielding the 2-bromo derivative in 98% yield. This approach eliminates the need for organic solvents, simplifying the work-up procedure to a water wash to remove the succinimide (B58015) byproduct.

Microwave-assisted synthesis, often performed under solvent-free or reduced solvent conditions, represents another green approach. For instance, the synthesis of tetrahydroindazole (B12648868) derivatives from 2-acetylcyclohexanone and hydrazines showed improved yields and significantly shorter reaction times under microwave irradiation compared to conventional heating in solvents like DMF. mdpi.com This highlights the potential for applying alternative energy sources to create more sustainable synthetic protocols for this compound and its derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This enhancement in efficiency is attributed to the direct and rapid heating of the reaction mixture through dielectric polarization, which can lead to different heat distribution and sometimes unique chemical reactivities.

While specific literature detailing the direct, one-pot synthesis of this compound using microwave irradiation is not extensively documented, the principles of microwave-assisted organic synthesis (MAOS) can be applied to the reactions that form this dicarbonyl compound. For instance, acylation reactions of ketones, a common route to β-diketones, are known to benefit from microwave irradiation, which can accelerate the reaction and improve yields.

To illustrate the potential for enhanced efficiency in syntheses involving the this compound scaffold, one can examine the microwave-assisted synthesis of its derivatives. A notable example is the synthesis of tetrahydroindazole derivatives starting from 2-acetylcyclohexanone, the enol tautomer of this compound. In a study comparing classical heating (reflux) with microwave irradiation for the reaction of 2-acetylcyclohexanone with various hydrazines, the microwave-assisted approach demonstrated significantly improved yields and drastically shortened reaction times.

For the synthesis of 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, the use of microwave irradiation resulted in a 90% yield in just 10-15 minutes. In contrast, the conventional method required 6-8 hours to achieve a lower yield. This highlights the profound impact of microwave technology on the efficiency of reactions involving this important structural motif. The rapid, high-yield synthesis under microwave conditions is a testament to the green chemistry principles of time and energy efficiency.

The following table provides a comparative overview of the synthesis of a tetrahydroindazole derivative from 2-acetylcyclohexanone using both conventional and microwave-assisted methods, showcasing the enhanced efficiency of the latter.

| Reactants | Method | Solvent | Time | Yield (%) | Reference |

| 2-Acetylcyclohexanone, Phenylhydrazine | Conventional (Reflux) | Acetic Acid | 6-8 hours | 85 | |

| 2-Acetylcyclohexanone, Phenylhydrazine | Microwave Irradiation | None | 10-15 minutes | 90 |

This data underscores the considerable advantages of employing microwave irradiation in syntheses involving the this compound core structure, suggesting that its application in the direct synthesis of the parent compound could offer similar benefits in terms of efficiency and sustainability.

Nucleophilic Addition Reactions at Carbonyl Centers and α-Carbons

This compound possesses two electrophilic carbonyl centers—the acetyl ketone and the ring ketone—and multiple acidic α-carbons, rendering it a versatile substrate for nucleophilic addition and substitution reactions. The reactivity at these sites is governed by both electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.

The carbonyl carbons are susceptible to attack by strong nucleophiles, such as Grignard reagents and organolithium compounds. greyhoundchrom.comacs.org These reactions typically proceed via nucleophilic addition to the carbonyl double bond, forming a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. The relative reactivity of the two carbonyl groups can be influenced by steric hindrance, with the less hindered acetyl carbonyl sometimes being the preferred site of attack.

The α-carbons of this compound are activated by the adjacent carbonyl groups, making them prone to deprotonation by a suitable base to form an enolate. cambridge.org This enolate is a powerful nucleophile that can undergo alkylation at the α-carbon through an SN2 reaction with alkyl halides. libretexts.org The regioselectivity of enolate formation and subsequent alkylation can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate, while thermodynamic conditions can lead to the more substituted enolate. ubc.ca Enamines, formed by the reaction of the ketone with a secondary amine, can also serve as enolate surrogates for alkylation and acylation reactions. libretexts.org

Furthermore, this compound can act as a nucleophile in Michael additions. For instance, its synthesis can be achieved via the Michael addition of an acetyl anion equivalent to cyclohexenone. ulb.ac.be Conversely, the enolate of this compound can participate as the donor in Michael reactions with α,β-unsaturated carbonyl compounds. researchgate.netcymitquimica.com

A notable reaction involving nucleophilic addition is the samarium(II) iodide-promoted 3-exo-trig cyclization of 4-acetylcyclohexanone (a constitutional isomer of this compound). This process leads to a formal 1,2-acyl transfer through a cyclopropanol (B106826) intermediate, which then undergoes a retro-aldol reaction. acs.org

Aldol (B89426) Condensation and Related Enolate Chemistry

The enolate of this compound is a key intermediate in aldol condensation reactions, where it can act as a nucleophile, attacking a carbonyl electrophile. cymitquimica.com These reactions can be either intermolecular or intramolecular.

Intramolecular aldol condensations are particularly relevant for dicarbonyl compounds like this compound, especially when the spatial arrangement allows for the formation of stable five- or six-membered rings. libretexts.org The reaction is typically base-catalyzed, leading to the formation of a β-hydroxy ketone, which can then undergo dehydration to yield a cyclic α,β-unsaturated ketone. The formation of six-membered rings is generally favored over four-membered rings due to lower ring strain. libretexts.org

A classic example of combined Michael addition and intramolecular aldol condensation is the Robinson annulation. masterorganicchemistry.com In this reaction, a ketone enolate (such as that from this compound) undergoes a Michael addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to form a new six-membered ring. youtube.com

Research has shown that 2-acetylcyclohexanone can undergo a tandem Michael addition and aldol condensation with levoglucosenone, leading to the formation of spiro derivatives. researchgate.net This highlights the potential for complex molecular architectures to be built from acetylcyclohexanones through sequential enolate reactions.

Halogenation at Activated Positions

The α-carbons of this compound are activated by the adjacent carbonyl groups, making them susceptible to electrophilic halogenation with reagents like bromine, chlorine, and iodine. The reaction typically proceeds through the enol or enolate form of the ketone. nih.gov

The halogenation of β-dicarbonyl compounds can sometimes be complicated by side reactions. However, methods have been developed to achieve controlled halogenation. For instance, α,β-dehydrogenation of 2-acetylcyclohexanone can be achieved via a process that begins with phenylselenenylation of the enolate using benzeneselenenyl chloride. The resulting α-phenylseleno ketone is then oxidized to a selenoxide, which undergoes syn-elimination to introduce a double bond. orgsyn.org This process demonstrates the reactivity of the α-position towards electrophilic selenium reagents, a reaction analogous to halogenation.

Studies on the bromination of 2-trifluoroacetylcycloalkanones have shown that the presence of the trifluoroacetyl group significantly influences the reactivity compared to 2-acetylcyclohexanone. scielo.br This suggests that the electronic nature of the acyl group plays a crucial role in the halogenation of these systems. Iodination of related cyclohexenone derivatives has also been reported, indicating the feasibility of introducing various halogens at the activated positions of the cyclohexanone ring. thieme-connect.de Furthermore, there is mention of the potential for iodination of this compound in the context of synthesizing more complex molecules. okayama-u.ac.jp

Nitrosation Reactions and Enol Reactivity

The nitrosation of acetylcyclohexanones, particularly the 2-isomer, has been a subject of detailed kinetic and mechanistic studies. This reaction provides insight into the reactivity of the enol form of the dicarbonyl compound. The reaction is typically carried out using nitrous acid (generated from sodium nitrite (B80452) in acidic solution) as the nitrosating agent. rsc.orgthegoodscentscompany.com

Mechanistic investigations have revealed that the nitrosation of 2-acetylcyclohexanone occurs via an electrophilic attack of the nitrosating agent on the enol tautomer. rsc.orgacs.org The reaction is first-order with respect to both the nitrite and the acetylcyclohexanone concentrations. However, the dependence on the concentration of acid and nucleophilic catalysts (like chloride, bromide, or thiocyanate (B1210189) ions) is not a simple first-order relationship. acs.orgsigmaaldrich.com

The proposed mechanism involves the formation of a chelate-nitrosyl complex intermediate in a steady-state, which then rearranges in the rate-limiting step to give the C-nitroso product. rsc.org The stability and reactivity of the enol form are crucial for this reaction. The keto-enol tautomerism of 2-acetylcyclohexanone has been characterized, and it is known that the enol form is significantly populated in solution.

The reaction environment can influence the rate of nitrosation. For example, the presence of cyclodextrins has been shown to inhibit the reaction by forming inclusion complexes with the enol form of 2-acetylcyclohexanone, thereby reducing its availability for reaction with the nitrosating agent.

Catalytic Transformations Involving this compound

Metal-Enolate Complex Formation and Reactivity

This compound readily forms metal-enolate complexes (also known as metal chelates) with a variety of metal ions. The dicarbonyl moiety acts as a bidentate ligand, coordinating to the metal center through the two oxygen atoms of the enolate form. This complexation can significantly alter the reactivity of the organic ligand.

Studies have been conducted on the complexation of 2-acetylcyclohexanone and its analogs with metal ions such as iron(III) and chromium(III). oup.com These complexes are often colored and can be characterized using spectroscopic techniques. The formation of these metal-enolate complexes is a key step in many catalytic processes.

For example, iridium-catalyzed addition of 1,3-diketones to internal alkynes proceeds through an iridium enolate intermediate. acs.org The cationic iridium complex activates the alkyne towards nucleophilic attack by the enolate, leading to the formation of a new carbon-carbon bond. Similarly, palladium-catalyzed intramolecular hydroalkylation of related β-diketones involves the formation of a palladium-enolate complex.

The reactivity of the metal-enolate complex is influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. These factors can be tuned to control the selectivity and efficiency of the catalytic transformation.

Metal-Ion Catalysis of Proton Removal from Tautomers

Metal ions can act as Lewis acids to catalyze the deprotonation of the α-carbons in this compound, thereby facilitating the formation of the enolate. This catalysis is particularly important in reactions where the enolate is a key reactive intermediate.

The coordination of a metal ion to the carbonyl oxygen atoms increases the acidity of the α-protons, making them easier to remove by a base. This effect is central to many metal-catalyzed reactions involving dicarbonyl compounds.

For instance, Mg-Al hydrotalcites have been used as solid base catalysts for the Michael addition of 2-acetylcyclohexanone to methyl vinyl ketone. researchgate.net The basic sites on the hydrotalcite facilitate the deprotonation of the diketone to form the enolate, which then acts as the nucleophile in the conjugate addition. The catalytic activity in such systems can be sensitive to the composition of the metal catalyst.

The table below summarizes the reactivity of this compound at its different functional sites.

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

| Carbonyl Groups | Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohols |

| α-Carbons | Alkylation | Base (e.g., LDA), Alkyl Halide | α-Alkylated Diketone |

| Enolate | Aldol Condensation | Base or Acid Catalyst | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

| Enolate | Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Diketone |

| α-Carbons | Halogenation | Br₂, Cl₂, I₂ | α-Halo Diketone |

| Enol | Nitrosation | Nitrous Acid | C-Nitroso Diketone |

| Enolate | Metal Complexation | Metal Ions (e.g., Fe³⁺, Cr³⁺, Ir⁺) | Metal-Enolate Complex |

2-Acetylcyclohexanone as a Ligand in Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann Amination)

2-Acetylcyclohexanone, a β-diketone, serves as a prominent O,O-chelating ligand in various transition metal-catalyzed reactions, most notably the copper-catalyzed Ullmann C-N coupling reaction. acs.orgscispace.com Its role is to facilitate the formation of carbon-nitrogen bonds, which is a fundamental process in the synthesis of numerous pharmaceuticals and organic materials. nih.gov

In the Ullmann reaction, 2-acetylcyclohexanone is considered an ancillary ligand, meaning it assists the primary catalyst, typically a copper(I) salt like CuI. acs.org For instance, the CuI/α-acetylcyclohexanone system has been identified as particularly effective for the N,N′-diarylation of oxadiamines. nih.gov The mechanism generally involves the coordination of the ligand to the copper center, which then facilitates the oxidative addition of an aryl halide and subsequent coupling with an amine.

However, the efficacy of 2-acetylcyclohexanone as a ligand is highly dependent on the reaction conditions, particularly the nature of the base used. In a study using the soluble organic base tetrabutylphosphonium (B1682233) malonate (TBPM), 2-acetylcyclohexanone was found to have a surprisingly negligible effect on the reaction rate. acs.orgscispace.com This suggests that the malonate anion from the base can act as a competitive or even primary ligand, displacing the 2-acetylcyclohexanone. acs.orgresearchgate.net In contrast, when using poorly soluble inorganic bases such as potassium phosphate (B84403) (K₃PO₄), the presence of 2-acetylcyclohexanone is crucial for the reaction to proceed, likely by improving the solubility and mass transfer of the base. acs.org

The following table summarizes the performance of 2-acetylcyclohexanone in a model Ullmann amination reaction.

Table 1: Effect of 2-Acetylcyclohexanone Ligand on Ullmann Amination Yield Reaction: Coupling of piperidine (B6355638) and iodobenzene (B50100) catalyzed by CuI.

| Base | Ligand Present | Reaction Time (h) | Product Yield (%) | Source |

| TBPM | Yes (20 mol %) | 18 | ~98% | acs.org |

| TBPM | No | 18 | ~98% | acs.org |

| K₃PO₄ | Yes (20 mol %) | 18 | >95% | acs.org |

| K₃PO₄ | No | 18 | 7% | acs.org |

Advanced Kinetic and Mechanistic Investigations

In Situ Spectroscopic Monitoring of Reaction Kinetics

Advanced mechanistic understanding of reactions involving 2-acetylcyclohexanone relies on real-time monitoring of species concentrations. In situ spectroscopic techniques are indispensable for this purpose, allowing for the direct observation of reaction progress and the determination of kinetic profiles.

One powerful method is in situ Nuclear Magnetic Resonance (NMR) spectroscopy . For example, in a light-triggered catalytic asymmetric allylic benzylation involving a derivative of 2-acetylcyclohexanone, the reaction's evolution was monitored by semicontinuous ¹H NMR. acs.org This technique enabled the identification of catalytic resting states and the observation of light-mediated isomerization of intermediates directly within the NMR tube. acs.org Similarly, kinetic studies on other complex organic reactions have successfully used in situ ¹H NMR to build detailed kinetic profiles by tracking substrate consumption and product formation over time. acs.org

Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable tool. The use of FT-IR probes allows for the real-time tracking of specific functional groups, such as the formation or consumption of carbonyl groups, providing continuous data on reaction kinetics.

The table below illustrates examples of in situ monitoring techniques applied to relevant chemical systems.

Table 2: In Situ Spectroscopic Techniques for Kinetic Monitoring

| Technique | Application Example | Information Obtained | Source |

| ¹H NMR Spectroscopy | Asymmetric allylic benzylation of 2-acetylcyclohexanone derivative | Reaction evolution, identification of resting states, light-mediated isomerization | acs.org |

| ¹H NMR Spectroscopy | Photochemical aldehyde alkylation | Reproducible kinetic profiles, reaction progress monitoring | acs.org |

| FT-IR Spectroscopy | Monitoring acetyl group formation | Real-time concentration of functional groups |

Identification and Characterization of Reaction Intermediates

The isolation or spectroscopic identification of transient intermediates is crucial for elucidating reaction mechanisms. In reactions involving 2-acetylcyclohexanone, several intermediates have been characterized.

In the previously mentioned light-triggered benzylation, ¹H and ¹³C NMR spectroscopy were used to identify and distinguish between key catalytic intermediates. acs.org For instance, a difference in the ¹³C NMR chemical shift for a key carbon atom (54 ppm vs. 126 ppm) confirmed the sp³ and sp² character of two different intermediates, respectively, highlighting a change in bonding and structure during the catalytic cycle. acs.org

Kinetic studies on the nitrosation of the enol form of 2-acetylcyclohexanone (ACHE) in acidic media also pointed to a crucial intermediate. acs.org The reaction kinetics were explained by a mechanism involving the formation of a chelate-nitrosyl complex intermediate in a steady state. acs.org This demonstrates that even when an intermediate is too transient to isolate, its presence can be inferred from detailed kinetic analysis.

Influence of Steric and Electronic Modulation on Reactivity

The reactivity of 2-acetylcyclohexanone and its derivatives is profoundly influenced by steric and electronic factors. These factors can dictate the reaction's outcome, rate, and selectivity.

Steric Effects: The cyclic structure of 2-acetylcyclohexanone imposes significant steric constraints that affect its reactivity compared to linear β-diketones like acetylacetone. cdnsciencepub.com This steric hindrance from the cyclohexane ring influences its keto-enol tautomerism. acs.org A clear example of steric control is seen in the Schiff base condensation reaction of 2-acetylcycloalkanones with diamines. The size of the cycloalkane ring is the primary factor determining which carbonyl group (the acetyl or the ring ketone) reacts. The six-membered ring of 2-acetylcyclohexanone shows a preference for condensation at the ring ketone, leading to a product with an endocyclic double bond. cdnsciencepub.com

Electronic Effects: The electronic properties of reactants also play a key role. In transition metal-catalyzed reactions, altering the electronic nature of the substrates can significantly impact the reaction outcome. acs.org For example, the presence of electron-withdrawing or electron-donating groups on the aryl halide in an Ullmann coupling can modulate the rate of oxidative addition to the copper center. The keto-enol equilibrium of 2-acetylcyclohexanone itself is subject to electronic influence; in the gas phase, the enol form is stabilized by intramolecular hydrogen bonding, an electronic interaction. acs.org

The following table provides examples of how these factors modulate reactivity.

Table 3: Influence of Steric and Electronic Factors on Reactivity

| Factor | System/Reaction | Observation | Effect | Source |

| Steric | Schiff base condensation of 2-acetylcyclohexanone | Reaction occurs preferentially at the ring ketone over the acetyl ketone. | Ring size dictates the site of nucleophilic attack. | cdnsciencepub.com |

| Steric | Keto-enol tautomerism | Enol content of 2-acetylcyclohexanone in water is lower than that of linear acetylacetone. | Cyclohexane ring provides steric hindrance, affecting equilibrium. | acs.org |

| Electronic | Light-triggered benzylation | Variations in the electronic structure of reactants impact the reaction outcome. | Modulates the reactivity of catalytic intermediates. | acs.org |

| Electronic | Nitrosation of 2-acetylcyclohexanone enol | Reaction proceeds via a chelate-nitrosyl complex intermediate. | The electron-rich enol form acts as the nucleophile in the reaction. | acs.org |

Synthesis of 3 Acetylcyclohexanone

Classical Synthetic Routes

One of the most prominent classical methods for preparing this compound is the Stork enamine synthesis . chegg.com This process involves three main steps:

Enamine Formation: Cyclohexanone (B45756) is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine, in the presence of an acid catalyst to form a nucleophilic enamine intermediate. scribd.comreddit.com

Acylation: The enamine then undergoes acylation by reacting with an acylating agent like acetyl chloride or acetic anhydride (B1165640). scribd.comreddit.com This step forms a new carbon-carbon bond at the alpha-position of the original ketone.

Hydrolysis: The resulting iminium salt is hydrolyzed, typically with aqueous acid, to yield the final product, this compound. scribd.comreddit.com

Another established route involves the Michael addition of an acetyl anion equivalent to cyclohexenone. ulb.ac.be

Impact of the Acetyl Group on α-Hydrogen Acidity and Enolate Generation

Modern and Greener Synthetic Methodologies

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic routes.

One-Pot Synthesis: A one-pot method has been patented that involves the reaction of cyclohexanone with lithium diisopropylamide (LDA) to form the enolate, followed by in-situ acylation with acetyl chloride. google.com This procedure avoids the isolation of intermediates, reduces waste, and boasts high yields (>94%) and purity (>96%) with significantly shorter reaction times, making it suitable for large-scale production. google.com

Electrochemical Methods: The synthesis has also been achieved through the electrochemical oxidative decarboxylation of malonic acid derivatives, offering a modern alternative to traditional chemical methods. ulb.ac.be

Microwave-Assisted Synthesis: While not a direct synthesis of the title compound itself, microwave irradiation has been effectively used in the synthesis of its derivatives, such as tetrahydroindazoles, from this compound. mdpi.com This technology significantly shortens reaction times and improves yields, representing a greener approach for subsequent transformations of the compound. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetylcyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-acetylcyclohexanone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of this compound confirm its molecular structure. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows characteristic signals for the acetyl and cyclohexanone (B45756) protons. mpg.de A multiplet observed between δ 4.56 - 4.29 ppm is attributed to the proton at the C3 position, while a singlet at δ 2.59 ppm corresponds to the acetyl protons. mpg.de Other multiplets for the cyclohexanone ring protons appear at various chemical shifts. mpg.de

The ¹³C NMR spectrum in CDCl₃ further supports the structure with signals at δ 198.32, 170.14, 67.46, 66.10, 35.26, and 26.06 ppm. mpg.de The signals at δ 198.32 and δ 170.14 ppm are assigned to the carbonyl carbons of the cyclohexanone ring and the acetyl group, respectively. mpg.de

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ mpg.de

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 4.56 - 4.29 | m |

| Acetyl (CH₃) | 2.59 | s |

| Cyclohexanone Ring Protons | 3.30 - 3.13, 2.50 | m, ddd |

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃ mpg.de

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Cyclohexanone) | 198.32 |

| C=O (Acetyl) | 170.14 |

| C-3 | 67.46 |

| Cyclohexanone Ring Carbons | 66.10, 35.26, 26.06 |

This compound exists as a mixture of keto and enol tautomers in solution. NMR spectroscopy is an effective method for quantifying the equilibrium between these forms. The keto-enol tautomerism is a slow process on the NMR timescale, allowing for the observation of distinct signals for each tautomer. thermofisher.comasu.edu

In aqueous solutions under acidic conditions, it has been shown that a significant portion, over 40%, of 2-acetylcyclohexanone (B32800) can exist in its enol form. researchgate.net The percentage of the enol form can be determined by integrating the signals corresponding to the enolic proton and the α-protons of the keto form. thermofisher.comchegg.com For instance, in one study, the integration of the enolic proton signal around 16 ppm and other signals around 3 ppm in the ¹H NMR spectrum was used to determine the percent enol in the mixture. chegg.com The equilibrium constant (Keq = [enol]/[keto]) can then be calculated from these integrations. thermofisher.com

Variable-temperature NMR studies provide insights into the conformational dynamics of this compound. The cyclohexanone ring can exist in different chair conformations, and the energy barrier for interconversion can be studied by monitoring changes in the NMR spectrum with temperature. youtube.com The equilibrium between different conformers is temperature-dependent, and analyzing these changes can provide thermodynamic parameters for the conformational exchange process. thermofisher.comasu.edu For some related systems, it has been noted that at lower temperatures, the interconversion between tautomers can be slow enough to observe non-equivalence of certain protons in the NMR spectra. scispace.com

Quantitative Analysis of Keto-Enol Tautomeric Mixtures by NMR

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for the carbonyl groups. A strong absorption band around 1720 cm⁻¹ is attributed to the C=O stretching vibration of the ketone functional group. researchgate.net The presence of keto-enol tautomerism can also be investigated using IR spectroscopy, as the enol form will show a characteristic C=O stretching band for the conjugated ketone, typically at a lower frequency (around 1600 cm⁻¹), as well as a broad O-H stretching band. scispace.comamazonaws.comnih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to analyze its fragmentation pattern. The compound has a molecular weight of 140.1797 g/mol . nist.govnist.gov In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak (M⁺) at m/z 140. nih.gov The fragmentation pattern provides further structural information. Common fragments observed in the mass spectrum of related compounds include those resulting from the loss of the acetyl group or other characteristic cleavages of the cyclohexanone ring. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformational Insights of Derivatives

Computational Chemistry and Theoretical Modeling of 3 Acetylcyclohexanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For 3-acetylcyclohexanone, DFT is applied to predict a range of molecular properties and behaviors. DFT methods, such as B3LYP, are frequently used for geometry optimization and property calculation of organic molecules nih.govresearchgate.net.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference between these energies, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity nih.govnih.gov. A smaller gap generally implies higher reactivity nih.gov.

DFT calculations are a standard method for determining the energies of these orbitals nih.govyoutube.com. For molecules similar to this compound, these calculations reveal how structural features influence the electronic properties researchgate.net. The presence of two carbonyl groups in this compound affects its electronic distribution and, consequently, its HOMO and LUMO energy levels.

Table 1: Illustrative Frontier Orbital Data from DFT Calculations (Note: The following data are representative for organic ketones and are for illustrative purposes to show typical outputs of DFT calculations.)

| Property | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.572 | Related to ionization potential and electron-donating capability. |

| ELUMO | -1.987 | Related to electron affinity and electron-accepting capability. |

| Egap (LUMO-HOMO) | 4.585 | Indicates chemical reactivity and kinetic stability. nih.gov |

Fukui indices are reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule. These indices quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack.

For this compound, DFT can be used to calculate Fukui indices to predict regioselectivity in reactions like cycloadditions . By analyzing these indices, one can identify which of the carbon or oxygen atoms are most likely to participate in bond formation.

Table 2: Interpretation of Fukui Functions for Predicting Reactive Sites

| Fukui Index | Type of Attack | Description |

|---|---|---|

| f+ | Nucleophilic Attack | Indicates the site most likely to accept an electron. The atom with the highest f+ value is the preferred site for a nucleophile. |

| f- | Electrophilic Attack | Indicates the site most likely to donate an electron. The atom with the highest f- value is the preferred site for an electrophile. |

| f0 | Radical Attack | Indicates the site most susceptible to attack by a radical species. |

DFT calculations are instrumental in mapping the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction mechanism and calculating activation energies.

For this compound, computational modeling can be used to investigate the transition states of various reactions, such as Diels-Alder reactions or aldol (B89426) condensations smolecule.com. By comparing the activation energies for different possible pathways, chemists can predict the most likely reaction outcome. For instance, computational studies on related systems have shown that the presence of a base can significantly lower the activation barrier for certain cyclization reactions acs.org.

Like other β-dicarbonyl compounds, this compound exists as a mixture of tautomers, primarily the diketo and enol forms. mdpi.com The equilibrium between these forms is crucial as it dictates the molecule's reactivity; for example, the enol form can act as a nucleophile. DFT calculations are used to determine the relative energies and, therefore, the stability of the different possible tautomers and their conformers. mdpi.comruc.dk Studies on the related 2-acetylcyclohexanone (B32800) have shown that while the diketo form may be more prevalent in aqueous solutions, the enol form dominates in aprotic solvents. researchgate.net Computational analysis can quantify these energy differences and predict the equilibrium composition under various conditions. grafiati.com

Table 3: Theoretical Relative Energies of β-Diketone Tautomers (Note: Data is illustrative for a generic β-diketone system to demonstrate the output of conformational analysis.)

| Tautomer/Conformer | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |

|---|---|---|

| Diketo | +9.12 | +4.27 |

| Enol (Chelated) | 0.00 (Reference) | 0.00 (Reference) |

| Enol (Non-chelated) | +10.60 | +10.23 |

Data adapted from theoretical calculations on similar systems. grafiati.com

Computational Modeling of Transition States and Reaction Energy Landscapes

Quantum Chemical Studies on Electronic Properties and Bonding

Quantum chemical calculations provide deep insights into the electronic properties and bonding of this compound. These studies can quantify properties such as charge distribution, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, visually identifies the electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential) regions of the molecule, which is essential for understanding intermolecular interactions.

The reactivity of this compound is influenced by the electron-withdrawing nature of the acetyl group, which increases the acidity of the α-hydrogens and facilitates the formation of an enolate. Quantum chemical methods like Natural Bond Orbital (NBO) analysis can be used to analyze the specific orbital interactions that give rise to these electronic effects. These calculations help rationalize the molecule's structure and reactivity based on fundamental electronic principles. researchgate.net

In Silico Investigations for Structure-Reactivity Relationships

In silico investigations aim to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. By calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds, computational models can be built to predict their reactivity or biological activity.

For compounds structurally related to this compound, in silico methods have been used to gain insights into molecular geometry and electronic properties to understand their interaction modes with biological targets. researchgate.net While specific QSAR studies on this compound are not widely reported, the methodologies are well-established. For example, in silico tools have been compared for their ability to predict the skin sensitization potential of chemicals, a process that relies on the molecule's reactivity with proteins. nih.gov Such models could theoretically be developed for this compound to predict its reactivity in various chemical environments or its potential biological activities based on its computed properties.

Applications of 3 Acetylcyclohexanone As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Synthesis of Heterocyclic Compounds

The bifunctional nature of 3-acetylcyclohexanone makes it an ideal precursor for the synthesis of various heterocyclic systems. Its ability to react with dinucleophilic reagents facilitates the construction of fused ring systems, which are prevalent in many biologically active molecules.

Quinolone scaffolds are a significant class of nitrogen-containing heterocycles found in natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. mdpi.com this compound serves as a key 1,3-dicarbonyl component in the synthesis of quinolone derivatives.

One common strategy involves the condensation of this compound with an appropriate amino-substituted aromatic precursor. For instance, a decarboxylative cyclization reaction between isatoic anhydrides and 1,3-dicarbonyl compounds, including this compound, provides an environmentally friendly route to 4-quinolones. mdpi.comrsc.org This reaction, often mediated by a base like potassium carbonate in water, proceeds through the attack of the carbanion generated from the dicarbonyl compound on the isatoic anhydride (B1165640), followed by intramolecular cyclization and dehydration. mdpi.com The use of this compound in this method has been shown to produce 3-acetyl-quinolone in high yields. rsc.org

Another approach involves the reaction of this compound with 2-iodoanilines in the presence of a palladium catalyst and carbon monoxide. mdpi.com Furthermore, the cine-substitution of nitroquinolones with 1,3-dicarbonyl compounds like this compound offers a regioselective method to form C-C bonds at the 4-position, leading to functionalized quinolone skeletons. nih.gov The versatility of these methods allows for the synthesis of a diverse range of substituted quinolones, with modifications at various positions of the quinolone ring system influencing their biological activity. researchgate.net

Table 1: Synthesis of Quinolone Derivatives Using this compound

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| This compound | Isatoic Anhydride | Decarboxylative Cyclization | 3-Acetyl-4-quinolone | rsc.org |

| This compound | 2-Iodoaniline | Palladium-Catalyzed Carbonylation | Substituted Quinolone | mdpi.com |

| This compound | Nitroquinolone | Cine-Substitution | 4-Functionalized Quinolone | nih.gov |

Indazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities. researchgate.netnih.gov this compound is a valuable precursor for the synthesis of tetrahydro-2H-indazole derivatives. The classical Knorr pyrazole (B372694) synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, is a primary method for constructing the indazole ring system. nih.gov

Specifically, the condensation of this compound with various hydrazines can be carried out under different conditions to yield substituted tetrahydroindazoles. nih.gov For example, reacting this compound with 4-chloro-2-fluoro-5-isopropoxyphenylhydrazine in xylene with a catalytic amount of acetic acid yields 3-methyl-2-(4-chloro-2-fluoro-5-isopropoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole. prepchem.com Microwave-assisted synthesis has also been employed to improve reaction times and yields for the preparation of tetrahydroindazoles from this compound and hydrazines. nih.gov

The regioselectivity of the reaction between this compound and substituted 3(5)-aminopyrazoles has been investigated, leading to the formation of cycloalkane[e]pyrazolo[1,5-a]pyrimidines and cycloalkane[d]pyrazolo[1,5-a]pyrimidines. japsonline.com Furthermore, copper-catalyzed annulation of hydrazones with cyclic enones, which can be derived from this compound, provides another route to fused pyrazole derivatives. researchgate.net

Table 2: Examples of Indazole Synthesis from this compound

| Reactant | Conditions | Product | Reference |

| 4-Chloro-2-fluoro-5-isopropoxyphenylhydrazine | Xylene, Acetic Acid, Reflux | 3-methyl-2-(4-chloro-2-fluoro-5-isopropoxyphenyl)-4,5,6,7-tetrahydro-2H-indazole | prepchem.com |

| Hydrazines | Microwave Irradiation | Substituted Tetrahydroindazoles | nih.gov |

| 3(5)-Aminopyrazoles | Various Conditions | Cycloalkane[e/d]pyrazolo[1,5-a]pyrimidines | japsonline.com |

| Hydrazine Hydrate | MeOH/H+ | 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone | jmchemsci.com |

Tetrahydroisoquinoline and its derivatives are core structures in many natural products and pharmacologically active compounds. nih.govacs.org this compound derivatives can be utilized as starting materials for the synthesis of complex tetrahydroisoquinoline systems.

In one synthetic route, acetylcyclohexanone derivatives react with cyanothioacetamide to form 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. nih.govacs.org These intermediates can be further functionalized. For example, reaction with N-aryl-2-chloroacetamides yields 3-(N-arylcarbamoyl-methylsulfanyl)-tetrahydroisoquinolines, which can then undergo intramolecular cyclization to form fused thieno[2,3-c]isoquinoline frameworks. nih.govacs.org

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, involves the cyclization of a β-arylethylamine with an aldehyde or ketone. depaul.edu While direct application with this compound is less common, its derivatives can be incorporated into more complex precursors for such cyclizations. whiterose.ac.uknih.gov The versatility of this compound allows for the creation of highly substituted and fused isoquinoline (B145761) systems, which are of interest in medicinal chemistry. nih.govjst.go.jp

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery. nih.govresearchgate.net The most common synthetic route to this scaffold involves the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds, such as this compound. nih.govresearchgate.netsemanticscholar.org

The reaction between a 3-amino-1H-pyrazole and this compound can lead to the regioselective formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govcdnsciencepub.com The reaction conditions, such as the solvent and catalyst, can influence the regiochemical outcome. japsonline.comresearchgate.net For instance, studies have explored the condensation in the presence of acids like sulfuric acid in acetic acid. semanticscholar.orgbibliomed.org

Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of these compounds. dntb.gov.ua The versatility of this reaction allows for the introduction of various substituents on both the pyrazole and pyrimidine (B1678525) rings, enabling the generation of diverse chemical libraries for biological screening. acs.org

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound

| Reactant | Conditions | Product Type | Reference |

| 3(5)-Aminopyrazoles | Acid catalyst (e.g., H2SO4) in solvent (e.g., AcOH) | Substituted Pyrazolo[1,5-a]pyrimidines | semanticscholar.orgbibliomed.org |

| 3-Substituted-5-amino-1H-pyrazoles | Various | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| 3(5)-Aminopyrazoles | Microwave irradiation | Pyrazolo[1,5-a]pyrimidine derivatives | dntb.gov.ua |

Elaboration into Tetrahydroisoquinoline Frameworks

Role in Total Synthesis of Complex Organic Molecules and Natural Products

The structural features of this compound make it a valuable building block in the total synthesis of complex organic molecules and natural products. Its ability to participate in annulation and cyclization reactions is key to constructing intricate polycyclic frameworks.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not prevalent in the provided search results, its derivatives and related cyclic β-diketones are instrumental. For instance, the Robinson annulation, a powerful ring-forming reaction, can utilize precursors derived from this compound to build polycyclic systems. ambeed.com The resulting fused ring structures are common motifs in terpenoids and steroids.

Furthermore, the versatility of 1,3-dicarbonyl compounds in forming both carbocyclic and heterocyclic rings makes them indispensable in synthetic strategies. researchgate.net The ability to introduce chirality and multiple functional groups through reactions involving this compound and its derivatives is crucial for the stereocontrolled synthesis of complex targets. jst.go.jp The Pictet-Spengler reaction, which can be adapted to use precursors derived from this compound, has been employed in the total synthesis of alkaloids like cribrostatin 4 and renieramycin G. nih.gov

Contribution to Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and related β-keto esters serve as important intermediates for producing a variety of valuable compounds. researchgate.netrsc.orgnih.gov The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers.

The reactivity of this compound allows for its conversion into a range of derivatives. For example, it can undergo electrochemical oxidative decarboxylation of its corresponding malonic acid derivative to yield the diketone. ulb.ac.be It can also be used as a ligand in copper-catalyzed reactions for the synthesis of N-alkynyl imidazoles. mdpi.com

The transesterification of β-keto esters, a category to which derivatives of this compound belong, is a widely used process in the synthesis of pharmaceuticals and agrochemicals. researchgate.netrsc.orgnih.govscispace.com This reaction allows for the modification of the ester group, providing access to a broader range of compounds with tailored properties. The synthesis of pyrazolones, which have applications as herbicides, dyes, and pharmaceuticals, often proceeds through the reaction of β-keto esters with hydrazines. nih.gov The ability to efficiently synthesize and functionalize molecules using this compound as a starting material underscores its importance in the fine chemical industry.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The molecular structure of this compound provides reactive sites that are ideal for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents. Its ability to participate in cyclization and condensation reactions makes it a key starting material for building diverse molecular scaffolds.

Research has demonstrated the role of this compound as an intermediate in the synthesis of several classes of biologically active heterocyclic compounds. These compounds are not typically end-product APIs themselves but are crucial building blocks whose skeletons are found in numerous drugs.

Synthesis of Thiophene Derivatives : this compound is utilized in the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org For instance, novel 3-acetyl-2-aminothiophenes have been prepared using a modified Gewald reaction starting from cyanoacetone and α-mercaptoaldehyde dimers. mdpi.comnih.gov The resulting aminothiophenes are valuable intermediates, as the 2-aminothiophene motif is a structural component in various pharmaceuticals, including the tranquilizer brotizolam. mdpi.com These intermediates can be further modified; for example, subsequent heating with acetic anhydride yields stable acetamides. mdpi.com One notable derivative synthesized is 3-acetyl-2-amino-5-nitrothiophene, an interesting building block for azo dyes. mdpi.comnih.gov

Formation of Pyrazolo[1,5-a]pyrimidines : The reaction between 3(5)-aminopyrazoles and 1,3-dicarbonyl compounds like this compound is a standard method for constructing the pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction has been investigated under various conditions, leading to different isomers of cycloalkane[e]pyrazolo[1,5-a]pyrimidines. bibliomed.org This heterocyclic core is of significant interest in medicinal chemistry.

The following table summarizes the synthesis of key pharmaceutical intermediates starting from this compound.

Table 1: Synthesis of Pharmaceutical Intermediates from this compound

| Starting Material | Reaction | Product Class | Significance |

|---|---|---|---|

| This compound | Gewald Reaction | 3-Acetyl-2-aminothiophenes | Core structure in various pharmaceuticals. mdpi.com |

| This compound | Condensation with aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Important heterocyclic scaffold in medicinal chemistry. bibliomed.org |

Building Block for Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound serves as a fundamental building block in the synthesis of agrochemicals and specialty chemicals, such as fragrances. Its role as a 1,4-diketone precursor is particularly notable. ulb.ac.begre.ac.uk

Synthesis of Fragrances : A significant application of this compound is in the fragrance industry. It has been used as a key intermediate in the total synthesis of cis-jasmone, a highly valuable component of jasmine oil and other floral fragrances. ulb.ac.begre.ac.uk The synthesis involves creating the 1,4-diketone structure inherent to this compound, which is then cyclized to form the characteristic cyclopentenone ring of jasmone. ulb.ac.be

General Synthetic Utility : As a 1,4-diketone, this compound is a precursor for a wide array of carbocyclic and heterocyclic structures. ulb.ac.begre.ac.uk Diketones are widely used to assemble molecules like cyclopentenones, furans, thiophenes, pyrroles, and pyridazines, which are relevant across the chemical industry, including in the development of agrochemicals and other specialty materials. gre.ac.uk An electrochemical method for synthesizing this compound from disubstituted malonic acids has been developed, yielding the product in high efficiency (83% yield), highlighting its accessibility for various applications. ulb.ac.begre.ac.uk

The table below outlines a specific application in the synthesis of specialty chemicals.

Table 2: Application of this compound in Specialty Chemical Synthesis

| Precursor | Target Molecule | Application Area | Synthetic Approach | Yield |

|---|---|---|---|---|

| This compound | cis-Jasmone | Fragrance | Cyclization of the 1,4-diketone precursor. ulb.ac.be | Not specified in text |

| Disubstituted malonic acid derivative | This compound | Intermediate | Electrochemical oxidative decarboxylation. ulb.ac.begre.ac.uk | 83% |

Future Directions and Emerging Research Avenues in 3 Acetylcyclohexanone Chemistry

Development of Highly Efficient and Sustainable Synthetic Strategies

The synthesis of 3-acetylcyclohexanone and its derivatives is undergoing a transformation, with a strong emphasis on green chemistry principles. Traditional methods are being replaced by more sustainable and efficient alternatives that reduce waste, energy consumption, and the use of hazardous materials.

One of the most promising advancements is the use of organic electrochemistry. ulb.ac.be An electrochemical approach for synthesizing 1,4-dicarbonyl compounds, including this compound, has been developed through the oxidative decarboxylation of malonic acid derivatives. ulb.ac.be This method avoids the need for stoichiometric quantities of chemical oxidants, which often produce significant waste, by using simple electron transfer to drive the redox process. ulb.ac.be The electrochemical synthesis of this compound from 2-methyl-2-(3-oxocyclohexyl)malonic acid has been achieved with an 83% yield. ulb.ac.be

Microwave-assisted synthesis represents another significant step towards greener chemical processes. mdpi.com The synthesis of tetrahydroindazole (B12648868) derivatives from 2-acetylcyclohexanone (B32800) and various hydrazines has been shown to be more efficient under microwave irradiation compared to conventional heating. mdpi.com This technique offers substantially shorter reaction times and improved product yields, aligning with the goals of green chemistry by reducing energy consumption. mdpi.com

Furthermore, research into solvent-free reaction conditions is gaining traction. A green and optimized protocol for preparing curcuminoids, which can involve related diketone structures, has been developed to proceed smoothly under solvent-free conditions, providing moderate to excellent yields with minimal workup. nih.gov Such protocols reduce reliance on volatile and often toxic organic solvents, decreasing the environmental impact of the synthesis. nih.gov The development of catalyst systems that are both efficient and environmentally friendly, such as polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO₂), also contributes to more sustainable synthetic routes for related compounds. rsc.orgrsc.org

Comparison of Synthetic Methods for this compound Derivatives

| Method | Key Features | Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Oxidative decarboxylation of malonic acid derivatives. | Avoids stoichiometric chemical oxidants, sustainable, high yield (83%). | Synthesis of this compound. | ulb.ac.be |

| Microwave-Assisted Synthesis | Use of microwave irradiation instead of conventional heating. | Shorter reaction times, improved yields, energy efficient. | Synthesis of tetrahydroindazole derivatives. | mdpi.com |

| Solvent-Free Protocol | Reactions conducted without a solvent medium. | Reduces volatile organic compound (VOC) emissions, minimal workup. | Synthesis of curcuminoids. | nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond improving its synthesis, researchers are exploring new ways to use this compound as a building block for more complex molecules. Its unique structure, featuring a dicarbonyl system capable of keto-enol tautomerism, makes it a versatile starting material for a variety of chemical transformations. smolecule.com

A significant area of research is the synthesis of novel heterocyclic compounds, which are scaffolds for many pharmaceuticals. Derivatives of this compound have been used to synthesize complex pyrazolo[3,4-g]isoquinoline systems. nih.govacs.org These multi-step syntheses involve reactions like cyclocondensation and demonstrate the utility of this compound in constructing intricate molecular architectures. nih.govacs.org Similarly, it serves as a key starting material for tetrahydroisoquinolines and related thieno[2,3-c]isoquinolines. acs.org

The compound's derivatives are also being investigated for their biological activity. A notable discovery is 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, which has been identified as a novel inhibitor of the FtsZ protein, a crucial component in bacterial cell division. nih.govmdpi.com This finding opens avenues for developing new antibacterial agents to combat multi-drug resistant bacteria like S. pneumoniae. nih.gov The synthesis of these potent molecules often involves catalytic transfer hydrogenation to selectively reduce certain functional groups within the parent molecule. mdpi.com

Furthermore, this compound participates in manganese-mediated reactions with alkenes and molecular oxygen to form cyclic peroxides. oup.com This transformation highlights an unusual reactivity pattern, leading to structurally interesting molecules that can be further converted into other useful compounds like 3-acetyl-5-aryl-2-methylfurans. oup.com

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods are being employed to study its reactivity in unprecedented detail.

The keto-enol tautomerism of this compound is a central aspect of its chemistry and has been studied extensively. acs.org Unlike other β-diketones, the interconversion for this system is a relatively slow process, which allows for detailed kinetic studies. acs.org Spectroscopic analysis, such as UV-absorption, has been used to determine the equilibrium content of the enol form in various solvents, revealing that it is significantly influenced by the solvent's ability to form hydrogen bonds. acs.orgresearchgate.netmdpi.com Techniques like in situ IR monitoring can provide real-time data on reaction kinetics, helping to identify intermediates and optimize conditions to favor desired products over side reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for characterizing the structures of both the starting materials and the complex products derived from this compound. ulb.ac.bemdpi.com For definitive structural elucidation of novel crystalline derivatives, single-crystal X-ray analysis is employed. This technique provides precise information on bond lengths, angles, and the three-dimensional conformation of molecules, which is critical for understanding structure-activity relationships. mdpi.comnih.govacs.org

These experimental techniques are increasingly complemented by computational studies. Density Functional Theory (DFT) calculations are used to investigate intramolecular noncovalent interactions, electronic properties, and reaction pathways, providing insights that are often difficult to obtain through experiments alone. nih.govacs.orgresearchgate.net

Spectroscopic and Computational Tools in this compound Research

| Technique | Application | Key Insights Gained | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Studying keto-enol tautomerism equilibrium. | Quantification of keto and enol forms in different solvents. | acs.org |

| In situ IR Monitoring | Real-time kinetic studies of synthesis. | Identification of intermediates and optimization of reaction conditions. | |

| NMR Spectroscopy (¹H, ¹³C) | Structural characterization of products. | Confirmation of the chemical structure of newly synthesized derivatives. | ulb.ac.bemdpi.comacs.org |

| Single-Crystal X-ray Analysis | Determination of 3D molecular structure. | Precise conformation, bond lengths, and intermolecular interactions. | mdpi.comnih.govacs.org |

| Density Functional Theory (DFT) | Computational study of electronic structure and reactivity. | Understanding noncovalent interactions and reaction mechanisms. | nih.govacs.orgresearchgate.net |

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Synthesis

The synergy between computational chemistry and artificial intelligence (AI) is opening new frontiers in the study of this compound and its derivatives. Machine learning (ML) and AI are becoming powerful tools for predicting chemical properties and guiding the discovery of new molecules and reactions.

A key application is in the field of drug discovery, where computational methods are used to predict the biological activity of novel compounds. For derivatives of this compound, molecular docking studies are performed to simulate how these molecules might bind to a biological target, such as an enzyme. nih.govacs.orgnih.govresearchgate.net For instance, docking studies showed that a novel pyrazolo[3,4-g]isoquinoline derivative binds effectively to Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease research. nih.govacs.org Similarly, docking was used to show that an antibacterial derivative binds near the catalytic site of the FtsZ protein. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations are used to explore the dynamic behavior of protein-ligand complexes over time, providing a more realistic picture of the binding stability and interactions. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are conducted to predict the pharmacokinetic and toxicological properties of potential drug candidates at an early stage, helping to identify promising compounds for further preclinical studies. nih.govacs.org